molecular formula C21H26N2O4S B2369590 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922098-20-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2369590
CAS No.: 922098-20-2
M. Wt: 402.51
InChI Key: PCLBMPSXIRDENA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates an oxygen atom and a nitrogen atom, with substituents including 5-ethyl, 3,3-dimethyl, and 4-oxo groups. The 8-position of the benzoxazepine ring is functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) moiety.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-23-18-11-10-17(12-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLBMPSXIRDENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structural representation includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases involved in inflammatory pathways. For example, it has shown promising results in inhibiting RIPK1 kinase, which plays a role in necroptosis and inflammatory responses .
  • Anti-inflammatory Properties : In clinical trials, derivatives of this compound have been tested for their efficacy in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .
  • Solubility and Lipophilicity : The compound has favorable solubility (approximately 450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are advantageous for bioavailability and therapeutic application .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Case Study on Ulcerative Colitis : In a phase II clinical trial (NCT02903966), the compound demonstrated effectiveness in reducing symptoms associated with ulcerative colitis by targeting inflammatory pathways .
  • Kinase Selectivity : A study involving a kinase panel showed that the compound selectively inhibits RIPK1 over numerous other kinases, suggesting a targeted approach to managing inflammation without broad-spectrum side effects .

Comparative Efficacy

The following table summarizes the IC50 values of this compound against various targets:

TargetIC50 Value (nM)
RIPK11.0
Other Kinases (selective panel)>406

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[b][1,4]oxazepine scaffold shares structural similarities with benzo[e][1,4]oxazepine derivatives, which differ in the position of the oxygen and nitrogen atoms within the fused ring system. Below is a detailed comparison with analogous compounds from , focusing on substituent variations, synthetic yields, and inferred structure-activity relationships (SAR).

Key Observations

Substituent Effects on Synthetic Yield :

  • Bulky substituents (e.g., oxetan-3-yl in 13 ) correlate with lower yields (20%), likely due to steric hindrance during cyclization or coupling steps .
  • Aromatic (phenyl) and aliphatic (isopropyl) groups at position 1 of the benzo[e]oxazepine ring result in higher yields (75–88%), suggesting favorable electronic and steric profiles .

Core Ring Modifications: The target compound’s benzo[b]oxazepine core differs from the benzo[e]oxazepine derivatives in .

Steric and Electronic Profiles :

  • The target compound’s 5-ethyl and 3,3-dimethyl groups introduce steric bulk near the oxazepine ring, which may hinder synthetic accessibility compared to less-substituted analogs like 25 or 26 . However, these groups could enhance metabolic stability or target selectivity in biological systems.

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